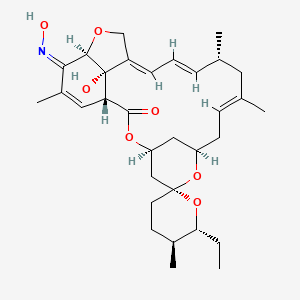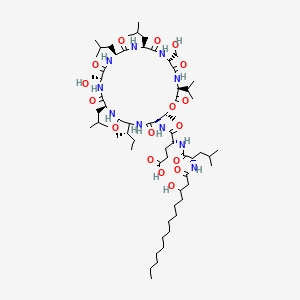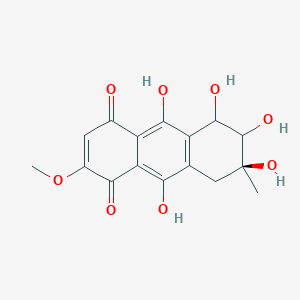
Raltegravir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raltegravir-d4 is a deuterated form of raltegravir, an antiretroviral drug used to treat HIV-1 infections. Raltegravir was the first integrase inhibitor approved for clinical use, and it works by inhibiting the HIV integrase enzyme, which is essential for viral replication. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of raltegravir.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of raltegravir involves several steps, including the selective N-methylation of a pyrimidone intermediate. The process typically starts with the preparation of the pyrimidone intermediate, followed by N-alkylation, amidation, and desilylation. The final product is obtained through a series of purification steps .
Industrial Production Methods: Industrial production of raltegravir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to achieve selective reactions and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Raltegravir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and elimination from the body.
Common Reagents and Conditions: Common reagents used in the reactions of raltegravir include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of raltegravir include its metabolites, which are primarily formed through glucuronidation. These metabolites are then excreted from the body .
Scientific Research Applications
Raltegravir-d4 is used extensively in scientific research to study the pharmacokinetics and metabolism of raltegravir. It is used in various analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of raltegravir in biological samples. This helps researchers understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
In addition to its use in pharmacokinetic studies, this compound is also used in drug interaction studies to evaluate the potential interactions between raltegravir and other drugs. This is crucial for optimizing HIV treatment regimens and minimizing adverse effects .
Mechanism of Action
Raltegravir inhibits the HIV integrase enzyme, preventing the viral genome from being incorporated into the human genome. This inhibition blocks the replication of the virus and reduces the viral load in the patient’s body. Raltegravir is primarily metabolized by glucuronidation, which involves the addition of glucuronic acid to the drug molecule, making it more water-soluble and easier to excrete .
Comparison with Similar Compounds
Raltegravir belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). Other drugs in this class include elvitegravir, dolutegravir, and bictegravir. While all these drugs inhibit the HIV integrase enzyme, they differ in their pharmacokinetic properties, resistance profiles, and side effects. For example, dolutegravir has a longer half-life compared to raltegravir, allowing for once-daily dosing .
Raltegravir is unique in its rapid onset of action and its ability to be used in combination with other antiretroviral drugs to achieve a potent and sustained antiretroviral effect. it may be less effective against certain raltegravir-resistant HIV strains compared to newer INSTIs .
Similar Compounds
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
These compounds share a similar mechanism of action but have distinct pharmacokinetic and pharmacodynamic profiles, making them suitable for different clinical scenarios .
Properties
IUPAC Name |
N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFBEXEKNGXKS-KDWZCNHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
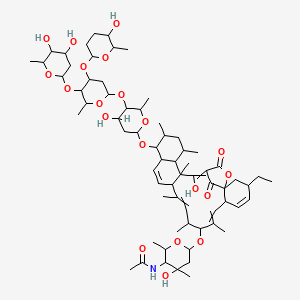




![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)
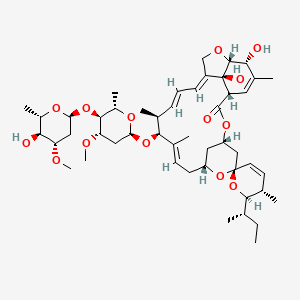
![(2E,4E,6E)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814163.png)
